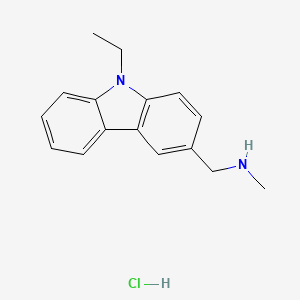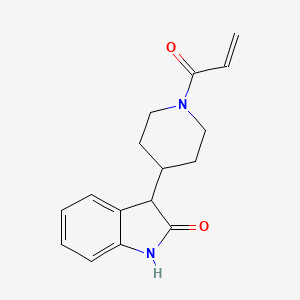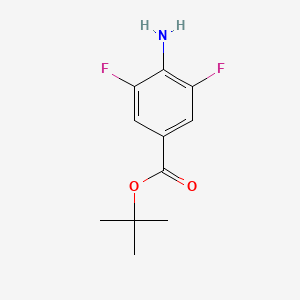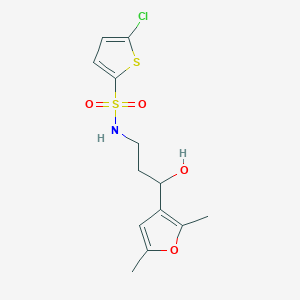
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyrazine ring .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various methods. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of quinoline-based [1,2,3]-triazole hybrid derivative via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques like NMR, MS, and IR. For instance, the structures of similar compounds were established by NMR and MS analysis .
Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
Research into substituted pyridazinone compounds, such as those related to the chemical structure , has shown applications in agriculture as herbicides. These compounds can inhibit photosynthesis in plants, a mode of action accounting for their phytotoxicity. Modifications to the molecular structure of such compounds can lead to enhanced biological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development, indicating a potential avenue for developing more effective herbicides with specific action mechanisms (Hilton et al., 1969).
Genotoxicity Mitigation in Drug Development
The study of genotoxicity in compounds with piperazine moieties, similar to parts of the compound , is crucial in drug development. Research into compounds like 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine has demonstrated the importance of understanding metabolic bioactivation pathways that can lead to mutagenicity. Identifying and modifying parts of the molecule responsible for genotoxicity is essential for developing safer pharmaceutical agents (Gunduz et al., 2018).
Heterocyclic Cores in Medicinal Chemistry
Compounds featuring heterocyclic cores flanked by basic functionalities, as seen in related chemical structures, have shown high affinity and selectivity in medical applications, such as antagonists for human histamine receptors. These studies underscore the versatility of heterocyclic compounds in designing drugs with the potential to cross the blood-brain barrier and target specific receptors, highlighting the relevance of such structures in developing treatments for neurological conditions (Swanson et al., 2009).
Anticancer and Antimicrobial Agents
Research into novel heterocyclic compounds, including those incorporating oxazole, pyrazoline, and pyridine rings, has revealed potential anticancer and antimicrobial activities. These studies indicate the significant role of such compounds in developing new therapeutic agents, underscoring the importance of structural diversity in discovering biologically active molecules (Katariya et al., 2021).
properties
IUPAC Name |
pyrazin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9O/c25-15(12-9-16-3-4-18-12)23-7-5-22(6-8-23)13-1-2-14(21-20-13)24-11-17-10-19-24/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQLNNFWPSNBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)
![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)

![N-(1-cyanocyclopentyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B2683571.png)

![2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B2683576.png)



![4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2683582.png)


